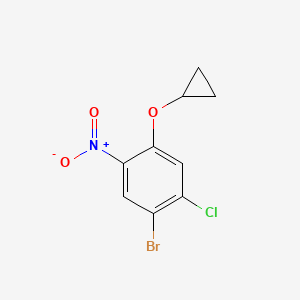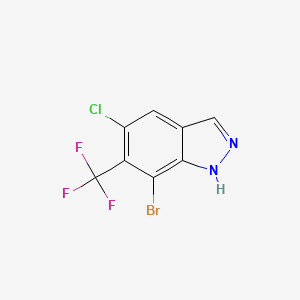
Benzamide, 5-bromo-N-butyl-2-hydroxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide is a brominated aromatic amide compound characterized by the presence of a bromine atom, a butyl group, a hydroxyl group, and a methyl group on the benzamide core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2-hydroxy-3-methylbenzamide, undergoes bromination to introduce the bromine atom at the 5-position.
Butylation: The brominated compound is then subjected to a butylation reaction, where a butyl group is introduced using butyl halides in the presence of a base.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure efficient production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to hydrogen bromide.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) and palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide can be converted to 5-bromo-N-butyl-2-hydroxy-3-methylbenzamide carboxylic acid.
Reduction: The reduction product is 5-bromo-N-butyl-2-hydroxy-3-methylbenzamide hydrobromide.
Substitution: Various substituted benzamides can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparaison Avec Des Composés Similaires
N-butyl-2-hydroxy-3-methylbenzamide: Lacks the bromine atom.
5-Bromo-N-butylbenzamide: Lacks the hydroxyl and methyl groups.
2-hydroxy-3-methylbenzamide: Lacks the bromine and butyl groups.
Uniqueness: 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide is unique due to the combination of bromine, butyl, hydroxyl, and methyl groups, which confer distinct chemical and physical properties compared to its similar compounds.
Propriétés
Numéro CAS |
40912-89-8 |
|---|---|
Formule moléculaire |
C12H16BrNO2 |
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
5-bromo-N-butyl-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C12H16BrNO2/c1-3-4-5-14-12(16)10-7-9(13)6-8(2)11(10)15/h6-7,15H,3-5H2,1-2H3,(H,14,16) |
Clé InChI |
OXERTUUKTZDQPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C(C(=CC(=C1)Br)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)







![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)

